5-Chloro-6-piperazin-1-yl-nicotinic acid
CAS No.: 889953-74-6
Cat. No.: VC3837581
Molecular Formula: C10H12ClN3O2
Molecular Weight: 241.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 889953-74-6 |
|---|---|
| Molecular Formula | C10H12ClN3O2 |
| Molecular Weight | 241.67 g/mol |
| IUPAC Name | 5-chloro-6-piperazin-1-ylpyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C10H12ClN3O2/c11-8-5-7(10(15)16)6-13-9(8)14-3-1-12-2-4-14/h5-6,12H,1-4H2,(H,15,16) |
| Standard InChI Key | YWIMUHQNVJTAKH-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Cl |
| Canonical SMILES | C1CN(CCN1)C2=C(C=C(C=N2)C(=O)O)Cl |
Introduction
Chemical Identity and Structural Features
Nomenclature and Synonyms
The compound is systematically named 5-chloro-6-(piperazin-1-yl)pyridine-3-carboxylic acid under IUPAC guidelines. Alternative designations include:
-
3-Carboxy-5-chloro-6-(piperazin-1-yl)pyridine
-
1-(5-Carboxy-3-chloropyridin-2-yl)piperazine
Molecular Structure and Properties
The structure combines a pyridine ring with carboxylic acid at position 3, chlorine at position 5, and a piperazine group at position 6 (Figure 1). Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 241.67 g/mol | |
| XLogP3 (Partition Coeff) | 1.2 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 5 |
Figure 1: 2D structure of 5-chloro-6-piperazin-1-yl-nicotinic acid. SMILES: ClC1=C(C=C(C(=O)O)C=N1)N2CCNCC2 .
Synthesis and Derivatives
Synthetic Routes
The compound is synthesized via nucleophilic aromatic substitution (NAS) reactions. A common approach involves reacting ethyl 5-chloro-6-piperazin-1-yl-nicotinate (CAS 1248731-24-9) with aqueous hydrochloride under reflux conditions to yield the carboxylic acid . Alternative methods utilize palladium-catalyzed cross-coupling to introduce the piperazine moiety .
Structural Derivatives
Modifications to the core structure enhance pharmacological activity:
-
Ethyl ester derivative: Improves lipophilicity for blood-brain barrier penetration .
-
Amide derivatives: Exhibit antimicrobial properties against Staphylococcus aureus (MIC: 2–8 µg/mL) .
-
Benzisoxazole hybrids: Patented as kinase inhibitors for neurodegenerative diseases .
Applications in Medicinal Chemistry
Antimicrobial Agents
The carboxylic acid group facilitates metal chelation, disrupting microbial enzyme activity. In a 2025 study, its cobalt(II) complex showed bactericidal effects against multidrug-resistant Pseudomonas aeruginosa .
Kinase Inhibition
Patent WO2019208812A1 describes benzisoxazole derivatives incorporating 5-chloro-6-piperazin-1-yl-nicotinic acid as allosteric inhibitors of TANK-binding kinase 1 (TBK1), a target in ALS therapy . In vitro assays demonstrated IC₅₀ values of 12–45 nM, with >80% oral bioavailability in murine models .
Neurological Therapeutics
The piperazine moiety enhances binding to serotonin (5-HT₆) and dopamine (D₃) receptors, making it a candidate for schizophrenia and Parkinson’s disease. Molecular docking studies reveal a binding affinity () of 18 nM for 5-HT₆ receptors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume